molecular formula C8H4BrF3N2 B1525300 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-61-7

3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1525300
M. Wt: 265.03 g/mol
InChI Key: PFBFXIPUSOWQGJ-UHFFFAOYSA-N
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Description

“3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a bromine atom and a trifluoromethyl group attached to the pyridine ring .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine”, has been a subject of research in the agrochemical and pharmaceutical industries . The synthesis involves various chemical reactions, and the specific method can vary depending on the desired product .


Molecular Structure Analysis

The molecular structure of “3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine” can be determined using various methods. For instance, its density can be measured at 25 °C .

Scientific Research Applications

Spectroscopic and Optical Studies

  • Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to the one , was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to determine its optimized geometric structure and vibrational frequencies. The study also assessed non-linear optical (NLO) properties and conducted HOMO-LUMO energy examinations using time-dependent DFT methods (Vural & Kara, 2017).

Synthetic Chemistry

  • Azirine Strategy for Synthesis : An azirine-based strategy for synthesizing trifluoromethyl-substituted aminopyrroles, which might include derivatives of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, was described. The method involves expanding the 2H-azirine ring to create various functionalized pyrrole derivatives (Khlebnikov et al., 2018).

Material Science and Catalysis

  • Synthesis of Functionalized Pyridines : A Lewis-acid-mediated and microwave-assisted cycloaddition process was used to synthesize differentially functionalized pyridine derivatives. This method could potentially be applied to the synthesis of compounds related to 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (Linder et al., 2011).

Biological and Medicinal Chemistry

  • Investigation of Biological Properties : A combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl) pyridine, a closely related compound, provided insights into its synthesis, spectroscopic properties, electronic, nonlinear optical properties, and biological activities. Such studies are essential for understanding the biological applications of similar compounds (Ghiasuddin et al., 2018).

Future Directions

Trifluoromethylpyridines, including “3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine”, have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-13-6-1-7(8(10,11)12)14-2-4(5)6/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBFXIPUSOWQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214950
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

CAS RN

1190315-61-7
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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